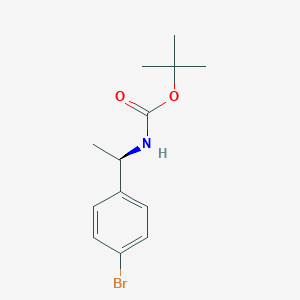

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECPRZHCNCDSET-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680975 | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578729-21-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug candidate can be the determining factor in its efficacy, safety, and metabolic profile. This compound is a key chiral intermediate, strategically designed for the asymmetric synthesis of complex molecular targets. Its structure incorporates a bromine-substituted phenyl ring, which is amenable to a wide array of cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine, ensuring stability and controlled reactivity. This guide provides an in-depth analysis of its properties, synthesis, and application for professionals in drug discovery and chemical development. It is particularly valuable in the synthesis of drugs targeting the central nervous system and cardiovascular diseases.[1]

Physicochemical and Structural Properties

The precise characterization of a starting material is the foundation of any successful synthetic campaign. The properties of this compound are well-defined, ensuring reproducibility in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 300.19 g/mol | [1][2] |

| Monoisotopic Mass | 299.05209 Da | [2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2][3] |

| CAS Number | 578729-21-2 | [4] |

| Appearance | White to yellow solid | [5] |

| InChI Key | KECPRZHCNCDSET-SECBINFHSA-N | [4] |

| XLogP3-AA | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Core Synthesis Pathway: Boc Protection

The synthesis of the title compound is a cornerstone procedure in organic chemistry: the protection of a primary amine using a tert-butoxycarbonyl (Boc) group. This reaction is chosen for its high efficiency, mild conditions, and the stability of the resulting carbamate, which can be readily cleaved later in a synthetic sequence under acidic conditions.

The primary method involves the reaction of the parent amine, (R)-1-(4-bromophenyl)ethanamine, with di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions. This process is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Applications in Asymmetric Synthesis for Drug Development

The carbamate functional group is a prevalent motif in a multitude of approved therapeutic agents, acting as a stable and effective peptidomimetic or pharmacophore enhancer.[6] The utility of this compound stems from two key structural features:

-

The Chiral Center: The defined (R)-stereochemistry at the benzylic position allows this molecule to serve as a chiral pool starting material. It enables the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical for specificity and reducing off-target effects.

-

The Bromophenyl Group: The bromine atom is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space during lead optimization. For instance, a Suzuki coupling can be employed to form a new carbon-carbon bond, a common strategy in medicinal chemistry to build complex scaffolds.[7]

Experimental Protocol: Synthesis and Characterization

This section provides a self-validating, step-by-step protocol for the synthesis and purification of this compound.

Materials and Equipment:

-

(R)-1-(4-bromophenyl)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

-

Round-bottom flask, magnetic stirrer, addition funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add (R)-1-(4-bromophenyl)ethanamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 10 mL per gram of amine).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath). Causality Note: Slow addition at reduced temperature is crucial to control the exotherm of the reaction and prevent the formation of over-alkylated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates completion. Self-Validation: TLC provides a real-time check on reaction conversion, preventing premature workup.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acid wash removes excess TEA, while the bicarbonate wash removes any acidic impurities, ensuring a clean crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of chiral molecules. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an invaluable asset for researchers and scientists in the pharmaceutical industry. Understanding the causality behind its synthesis and the strategic value of its structural features allows for its effective deployment in the development of next-generation therapeutics.

References

-

Tert-butyl 4-bromophenethyl(ethyl)carbamate | C15H22BrNO2 | CID 129626470. PubChem. [Link]

-

This compound, 578729-21-2. Chemcd. [Link]

-

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617. PubChem. [Link]

-

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. MySkinRecipes. [Link]

-

Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

-

tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839. PubChem. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]

- 2. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-[1-(4-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ES… [cymitquimica.com]

- 4. This compound ,578729-21-2 _Chemical Cloud Database [chemcd.com]

- 5. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1H NMR spectrum of (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a chiral building block of significant interest in pharmaceutical and materials science. As a molecule featuring a stereocenter and multiple distinct proton environments, its structural elucidation via ¹H NMR spectroscopy serves as an excellent case study for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for predicting the spectrum, provides a detailed experimental protocol for data acquisition, and offers an in-depth guide to spectral interpretation. The causality behind experimental choices and data analysis steps is emphasized to ensure technical accuracy and practical utility.

Introduction: The Role of NMR in Chiral Amine Characterization

This compound is a key intermediate in organic synthesis, often utilized for the construction of more complex chiral molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability and ease of removal under mild acidic conditions.[1] Verifying the successful installation of the Boc group and confirming the integrity of the overall molecular structure is a critical step in any synthetic sequence.

¹H NMR spectroscopy is the most definitive, non-destructive method for this confirmation.[1] It provides detailed information about the electronic environment of each proton, their relative numbers, and their spatial relationships through spin-spin coupling. For a chiral molecule like the topic compound, ¹H NMR is indispensable for verifying the constitutional isomer and purity, although it cannot distinguish between enantiomers without the use of chiral auxiliary agents. This guide will deconstruct the ¹H NMR spectrum to provide a clear, authoritative framework for its analysis.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. The structure of this compound contains five distinct proton environments, as labeled below.

Caption: Labeled proton environments in this compound.

-

Protons (a) & (b): Aromatic Protons. Due to the para-substitution, the aromatic ring has two sets of chemically equivalent protons. The protons ortho to the bromo group (a) will have a different chemical shift from the protons meta to the bromo group (b). The electron-withdrawing nature of bromine will deshield these protons, placing them in the typical aromatic region of the spectrum.[2]

-

Protons (c): Methyl Protons. These three protons on the methyl group are attached to the chiral center.

-

Proton (d): Methine Proton. This single proton is attached to the chiral carbon, which is bonded to the nitrogen, the aromatic ring, and the methyl group. Its proximity to the electronegative nitrogen and the aromatic ring will cause a significant downfield shift.

-

Proton (e): Amide Proton. The chemical shift of the N-H proton is often broad and can vary depending on solvent, temperature, and concentration due to hydrogen bonding and exchange.

-

Protons (f): tert-Butyl Protons. The nine protons of the Boc protecting group are all chemically equivalent due to free rotation around the C-C bonds. They typically appear as a sharp, intense singlet in a relatively clear region of the spectrum, making this signal highly diagnostic for a successful protection reaction.[1]

Theoretical ¹H NMR Spectrum: A Predictive Analysis

Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of the ¹H NMR spectrum.[3] The data below is predicted for a spectrum recorded in deuterated chloroform (CDCl₃), a common solvent for this type of analysis.[1]

| Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| (a) | Ar-H (ortho to Br) | ~7.45 | 2H | Doublet (d) | ~8.5 |

| (b) | Ar-H (meta to Br) | ~7.20 | 2H | Doublet (d) | ~8.5 |

| (c) | CH-CH ₃ | ~1.42 | 3H | Doublet (d) | ~7.0 |

| (d) | CH -NH | ~4.80 | 1H | Quintet or Multiplet (m) | ~7.0 |

| (e) | NH | ~5.00 | 1H | Broad Singlet (br s) or Doublet | Variable |

| (f) | C(CH ₃)₃ | ~1.44 | 9H | Singlet (s) | N/A |

Causality of Predictions:

-

Aromatic Region (a, b): In para-substituted benzene rings, the ortho and meta protons typically appear as two distinct doublets, forming a characteristic AA'BB' system which often simplifies to two doublets. The protons closer to the electron-withdrawing bromine atom (a) are expected to be slightly more downfield than those further away (b).[4]

-

Ethyl Fragment (c, d): The methine proton (d) is adjacent to the three methyl protons (c), which should split its signal into a quartet (n+1 = 3+1 = 4). It is also adjacent to the amide proton (e), which could further split each line of the quartet into a doublet, resulting in a "quartet of doublets" or a more complex multiplet. The methyl protons (c) are adjacent only to the single methine proton (d), leading to a clean doublet (n+1 = 1+1 = 2). This is a classic spin-splitting pattern.[5]

-

Amide Proton (e): The N-H proton's coupling to the methine proton (d) may or may not be observed. Often, quadrupole broadening from the ¹⁴N nucleus or chemical exchange with trace acidic protons (or water) in the solvent can decouple this interaction, causing both the N-H and the methine proton signals to become broader or simplified. If coupling is observed, it would appear as a doublet.

-

Boc Group (f): The nine equivalent protons of the tert-butyl group have no adjacent protons, so they appear as a sharp singlet. Its characteristic chemical shift around 1.4-1.5 ppm is a hallmark of the Boc-protecting group.[1]

Experimental Protocol for High-Fidelity Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum. The steps are designed to ensure accuracy and reproducibility.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology with Justification:

-

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is chosen as it is an excellent solvent for a wide range of organic compounds and has a well-defined residual solvent peak (7.26 ppm) that can be used as a secondary chemical shift reference.[1]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard for ¹H NMR, with its signal defined as 0.00 ppm. Using a solvent with pre-added TMS ensures accurate calibration.

-

Concentration: A concentration of 5-10 mg in ~0.6 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

-

-

Data Acquisition:

-

Locking and Shimming: The deuterium "lock" system compensates for magnetic field drift, ensuring stable measurements. "Shimming" is the process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume. This is critical for achieving sharp, well-resolved peaks.

-

Spectrometer Frequency: A higher field instrument (e.g., 400 MHz or greater) is preferred as it increases chemical shift dispersion, reducing the likelihood of signal overlap and simplifying the analysis of complex splitting patterns.

-

Number of Scans: For a moderately concentrated sample, 16 scans are typically sufficient to achieve excellent signal-to-noise.

-

-

Data Processing:

-

Fourier Transformation: This mathematical process converts the raw time-domain data (Free Induction Decay, FID) into the familiar frequency-domain spectrum.[1]

-

Phasing and Baseline Correction: Manual phasing ensures that all peaks are correctly aligned in the positive absorptive mode. A flat baseline is essential for accurate integration, which determines the relative ratio of protons for each signal.[1]

-

Integration: The integral of each peak is directly proportional to the number of protons it represents. Calibrating the integral of a known signal (e.g., the 9H singlet of the Boc group) allows for the determination of the proton count for all other signals.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, beginning with the prediction of chemical shifts and multiplicities, followed by a robust experimental protocol, allows for the unambiguous confirmation of its chemical structure. The characteristic signals of the para-substituted bromophenyl ring, the diastereotopic protons of the ethyl fragment adjacent to the stereocenter, and the sharp, high-integral singlet of the Boc protecting group all serve as key identifiers. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this, and structurally related, important chiral building blocks.

References

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate structure and stereochemistry

An In-depth Technical Guide to (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Structure, Stereochemistry, and Synthetic Strategies

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in modern drug discovery.[1][2] The specific three-dimensional arrangement, or stereochemistry, of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. A classic example is thalidomide, where one enantiomer is therapeutic while the other is teratogenic.[2]

This compound is a key chiral building block used in the synthesis of more complex, biologically active molecules. Its structure combines a chiral benzylic amine, a strategic bromine atom for further functionalization (e.g., via cross-coupling reactions), and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is essential in multi-step syntheses; it masks the nucleophilicity of the amine, preventing unwanted side reactions, and can be removed under mild acidic conditions, which makes it orthogonal to many other protecting groups.[3][4] This guide provides a detailed examination of the structure, stereochemistry, and synthesis of the enantiomerically pure (R)-form of this versatile carbamate.

Molecular Structure and Physicochemical Properties

The molecule consists of a central ethylamine backbone. One carbon of the ethyl group is attached to a 4-bromophenyl ring, and the other is a methyl group. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. The key feature is the stereocenter at the carbon atom bonded to the 4-bromophenyl ring, the nitrogen, the methyl group, and a hydrogen atom.

Stereochemistry: The (R)-Configuration

The designation "(R)" refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assigning Priorities:

-

Priority 1: The Nitrogen atom of the carbamate (highest atomic number).

-

Priority 2: The Carbon atom of the 4-bromophenyl ring.

-

Priority 3: The Carbon atom of the methyl group.

-

Priority 4: The Hydrogen atom (lowest atomic number).

-

-

Determining Configuration: When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. This defines the stereocenter as having the (R)-configuration.

The enantiomeric counterpart, (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, is the non-superimposable mirror image and may have entirely different biological effects. Therefore, securing the desired (R)-enantiomer in high purity is paramount for its application in drug development.

Physicochemical Data Summary

The following table summarizes key properties of the title compound.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | [5] |

| CAS Number | 578729-21-2 | [6] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [7] |

| Molecular Weight | 300.19 g/mol | [7] |

| Appearance | White to yellow solid | [8] |

| InChI Key | KECPRZHCNCDSET-SSDOTTSWSA-N | |

| SMILES | CNC(=O)OC(C)(C)C |

Synthesis of Enantiomerically Pure this compound

Obtaining enantiomerically pure chiral amines is a central challenge in organic synthesis.[9] Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis .

Strategy 1: Chiral Resolution Followed by Boc-Protection

This is often the most direct route when the precursor chiral amine is commercially available. The process involves separating a 50:50 mixture (racemate) of the amine enantiomers.

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protected Compounds [asna.com.sa]

- 5. tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate | C13H18BrNO3 | CID 12194286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 578729-21-2|this compound|BLD Pharm [bldpharm.com]

- 7. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Strategic Role of (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate , a chiral building block of significant strategic importance, has emerged as a versatile precursor in the landscape of advanced organic synthesis. Its unique structural features—a stereodefined benzylic amine protected by a tert-butoxycarbonyl (BOC) group and a synthetically versatile aryl bromide—position it as a cornerstone for the asymmetric synthesis of high-value molecules, including chiral ligands and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by practical, field-proven protocols.

Core Molecular Attributes and Synthetic Potential

At its core, this compound, with CAS Number 578729-21-2, offers a stable, readily handled source of a chiral primary amine.[1] The BOC protecting group is paramount, rendering the amine nucleophilicity inert under a wide range of reaction conditions, particularly those involving organometallic reagents.[2] This protection is readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the primary amine at a later synthetic stage.

The true synthetic power of this molecule, however, lies in the reactivity of the C-Br bond on the phenyl ring. This feature allows for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, which are the primary conduits for elaborating the molecular framework.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The 4-bromophenyl moiety serves as a handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. The two most significant of these transformations in the context of this chiral building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[3] In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring, leading to a diverse range of chiral biaryl and styrenyl derivatives. These products are often precursors to sophisticated chiral ligands and complex molecular scaffolds.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M K₂CO₃ | Toluene | Reflux | ~73 (analogous) | [5] |

| Arylboronic acid | Pd(OAc)₂ (1.8) | - | K₂CO₃ | H₂O/TBAB | 85-95 | High (general) | [6] |

| Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | K₃PO₄ | Dioxane/H₂O | 60 | High (general) | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from a similar system)

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

2M Aqueous Potassium Carbonate (K₂CO₃) solution (2.5 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and phenylboronic acid.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

-

Add degassed toluene via syringe, followed by the 2M K₂CO₃ solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-tert-butyl (1-(biphenyl-4-yl)ethyl)carbamate.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide range of amines.[8] This reaction is instrumental when the synthetic goal is to introduce a new nitrogen-containing substituent onto the aromatic ring of our chiral building block. This opens avenues to a vast array of chiral diamines and other complex nitrogen-containing molecules that are prevalent in medicinal chemistry.[9]

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination.[10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[11]

Data Presentation: Common Catalytic Systems for Buchwald-Hartwig Amination

| Amine Type | Pd-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | General Yield | Reference |

| Primary/Secondary | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | Good-Excellent | [9] |

| Primary/Secondary | Pd(OAc)₂ (2-5) | BINAP (3-8) | Cs₂CO₃ | Toluene | 110 | Good | [12] |

| Various Amines | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | Good | [11] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

-

Remove the tube from the glovebox, and add degassed toluene and morpholine via syringe under a counterflow of inert gas.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in the Synthesis of Chiral Ligands

A primary application of this compound is in the synthesis of chiral phosphine ligands. These ligands are crucial components of transition metal catalysts used in a myriad of asymmetric transformations. The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom, is a particularly active area of research.[13][14]

A common strategy involves a C-P bond-forming reaction, often a palladium-catalyzed coupling of the aryl bromide with a secondary phosphine or a phosphine-borane complex. The existing chirality in the (R)-1-(4-bromophenyl)ethylamino moiety can serve to direct the stereochemistry of subsequent transformations or act as a chiral backbone for the final ligand.

Role in Active Pharmaceutical Ingredient (API) Synthesis

The chiral 1-phenylethylamine scaffold is a common motif in many active pharmaceutical ingredients. This compound serves as a valuable intermediate for the synthesis of these APIs.[15] The aryl bromide allows for the introduction of various functionalities through cross-coupling reactions, which can be key for modulating the pharmacological properties of the final drug molecule. For instance, derivatives of this compound can be used in the synthesis of novel protease inhibitors or compounds targeting central nervous system disorders.[15] The BOC-protected amine ensures that the chiral center remains intact throughout the synthetic sequence until its deprotection is required.

Deprotection and Further Functionalization

The final step in many synthetic sequences involving this building block is the removal of the BOC protecting group to reveal the primary amine. This is typically achieved under mild acidic conditions, which are orthogonal to many other functional groups.

Experimental Protocol: BOC Deprotection

Materials:

-

BOC-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the BOC-protected amine in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its utility is primarily derived from the strategic combination of a stable, BOC-protected chiral amine and a reactive aryl bromide. This allows for the construction of complex, enantiomerically enriched molecules through robust and well-understood palladium-catalyzed cross-coupling reactions. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and handling of this compound is essential for the efficient and innovative synthesis of novel chiral molecules.

References

- 1. This compound | 578729-21-2 [sigmaaldrich.com]

- 2. Boc | BroadPharm [broadpharm.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. eMolecules Ambeed / (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate / | Fisher Scientific [fishersci.com]

- 6. jeolusa.com [jeolusa.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI AMERICA [tcichemicals.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate solubility data

An In-depth Technical Guide to the Solubility Profile of (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key chiral intermediate in pharmaceutical synthesis, possesses physicochemical properties that dictate its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a critical determinant for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs).[1][2] Poor solubility can impede reaction kinetics, complicate downstream processing, and ultimately hinder the development of new chemical entities by affecting bioavailability.[2][3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven methodologies and insights for researchers, chemists, and drug development professionals.

Core Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, a nonpolar bromophenyl ring, and a polar carbamate linkage. The Boc group significantly increases the molecule's lipophilicity.[5] These structural elements are the primary drivers of its solubility behavior.

A summary of its key computed and reported properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [6] |

| Molecular Weight | 300.19 g/mol | [6][7] |

| Appearance | White to Yellow Solid | |

| XLogP3-AA (Lipophilicity) | 3.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

The high XLogP3-AA value of 3.5 indicates a strong preference for lipophilic (non-aqueous) environments, predicting low solubility in water. The presence of hydrogen bond acceptors on the carbamate oxygen atoms and a single donor on the nitrogen suggests potential interactions with protic and polar aprotic solvents.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational framework for predicting solubility.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar surface area contributed by the bromophenyl ring and the tert-butyl group suggests that the compound should exhibit good solubility in nonpolar, non-protic solvents.

-

Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate): These solvents are expected to be effective at dissolving the compound. Their polarity can interact with the carbamate moiety, while their organic nature accommodates the nonpolar parts of the molecule. Boc-protected amines generally show good solubility in these types of solvents.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. While these solvents can engage in hydrogen bonding with the carbamate group, their high polarity may be less compatible with the large lipophilic regions of the molecule.

-

Aqueous Solvents (e.g., Water): Extremely low solubility is predicted. More than 40% of new chemical entities are poorly soluble in water, and the high lipophilicity of this compound places it firmly in that category.[1][4] This is a critical challenge in pharmaceutical development, as aqueous solubility is often a prerequisite for absorption and bioavailability.[4][9]

Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols outline robust methods for both qualitative screening and precise quantitative measurement.

Workflow for Qualitative Solubility Assessment

A rapid qualitative test can efficiently classify the compound's solubility across a range of solvents, guiding solvent selection for synthesis and purification.

Caption: Workflow for rapid qualitative solubility screening.

Protocol: Qualitative Solubility Testing

This protocol is adapted from standard organic chemistry laboratory techniques.[8][10]

-

Preparation: Dispense 10-20 mg of this compound into a series of labeled glass vials or test tubes.

-

Solvent Addition: Add 1 mL of a test solvent to each vial. A recommended screening set includes: water, methanol, ethanol, acetone, dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and hexane.

-

Agitation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 60 seconds at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Allow the vials to stand for 15 minutes. Visually inspect each vial against a dark background.

-

Classification:

-

Soluble: The solid has completely disappeared, yielding a clear solution.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unchanged.[5]

-

Workflow for Quantitative Solubility Measurement

For applications in drug development and process chemistry, precise solubility values are required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[2]

Caption: The gold-standard shake-flask method for equilibrium solubility.

Protocol: Quantitative Shake-Flask Method

-

System Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a precisely known volume of the desired solvent. The presence of undissolved solid throughout the experiment is essential for ensuring equilibrium is established with a saturated solution.

-

Equilibration: Place the vial in an isothermal shaker bath set to the target temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature until the excess solid has fully sedimented, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity. Alternatively, UV-Vis spectroscopy (if the compound has a suitable chromophore and known extinction coefficient) or gravimetric analysis (after careful solvent evaporation) can be used.[5]

-

Calculation: Express the determined concentration as the compound's solubility in units such as mg/mL, g/L, or mol/L.

Data Presentation

Systematic recording of solubility data is paramount. The following table provides a template for organizing experimental results.

| Solvent | Classification | Polarity Index | Temperature (°C) | Quantitative Solubility (mg/mL) | Method |

| Water | Aqueous | 10.2 | 25 | Record Data | Shake-Flask |

| Methanol | Polar Protic | 5.1 | 25 | Record Data | Shake-Flask |

| Dichloromethane | Polar Aprotic | 3.1 | 25 | Record Data | Shake-Flask |

| Tetrahydrofuran | Polar Aprotic | 4.0 | 25 | Record Data | Shake-Flask |

| Toluene | Nonpolar | 2.4 | 25 | Record Data | Shake-Flask |

| Hexane | Nonpolar | 0.1 | 25 | Record Data | Shake-Flask |

Impact of Physicochemical Conditions on Solubility

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally, as it is crucial for designing crystallization-based purification procedures.

-

pH and Hydrolytic Stability: The carbamate linkage in the Boc group is stable to base but labile under acidic conditions.[5] In strongly acidic aqueous media, the compound will not simply dissolve; it will undergo deprotection to form the corresponding primary amine, (R)-1-(4-bromophenyl)ethan-1-amine. This resulting amine salt would be highly water-soluble. Therefore, solubility testing in acidic buffers must account for this chemical transformation.

-

Polymorphism: Different solid-state forms (polymorphs or solvates) of a compound can exhibit significantly different solubilities.[2] It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD) to ensure data consistency and reproducibility.

Conclusion: Practical Implications for the Scientist

A thorough understanding of the solubility of this compound is indispensable for its effective use. For the synthetic chemist , this knowledge informs the choice of solvents to ensure homogeneous reaction conditions, facilitates the selection of anti-solvents for product crystallization, and guides the design of chromatographic separations. For the drug development professional , the low aqueous solubility is a red flag for potential bioavailability issues.[1] This data forms the baseline for developing enabling formulations, such as micronization, amorphous solid dispersions, or lipid-based systems, to improve the drug's absorption and ultimate therapeutic efficacy.[3][9] The protocols and principles outlined in this guide provide a robust framework for generating the high-quality solubility data required to accelerate research and development.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). Alwsci.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.

- How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023-08-31).

- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. PubChem.

- (s)-[1-(4-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester. CymitQuimica.

- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. Sigma-Aldrich.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-[1-(4-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ES… [cymitquimica.com]

- 7. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Guide to the Spectroscopic Characterization of N-Boc Protected Bromophenylethylamine Isomers

Abstract

N-Boc protected bromophenylethylamines are pivotal building blocks in modern medicinal chemistry and drug development, serving as precursors for a wide range of pharmacologically active molecules.[1] The precise positional isomerism of the bromine atom on the phenyl ring (ortho, meta, or para) critically influences the steric and electronic properties of synthetic intermediates, thereby dictating the outcome of subsequent reactions and the biological activity of the final compounds. Consequently, unambiguous structural confirmation of these isomers is a non-negotiable aspect of quality control and synthetic success. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the ortho-, meta-, and para-isomers of N-Boc protected bromophenylethylamine. By elucidating the distinct spectral signatures of each isomer, this guide equips researchers, scientists, and drug development professionals with the necessary tools for definitive structural assignment and impurity profiling.

Introduction: The Role of Isomeric Purity in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in various conditions and its facile, clean removal under acidic conditions.[2][3][4] When coupled with the bromophenylethylamine scaffold, it creates a versatile intermediate for reactions such as cross-coupling, lithiation-substitution, and amination, which are central to constructing complex molecular architectures.

The challenge, however, lies in the potential for isomeric ambiguity. Commercially available bromophenylethylamine or its precursors may contain mixtures of isomers, or unintended isomeric products can arise during synthesis. Relying solely on chromatographic data (TLC, HPLC) is insufficient for absolute structural validation. A multi-technique spectroscopic approach is essential for ensuring the isomeric purity required for GMP (Good Manufacturing Practice) and reproducible research outcomes. This guide breaks down the characteristic data for each isomer, providing a reliable reference for laboratory scientists.

General Synthesis and Characterization Workflow

The standard method for preparing N-Boc protected bromophenylethylamines involves the reaction of the corresponding bromophenylethylamine hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, in a solvent like dichloromethane (DCM) or a biphasic system.

A general workflow for the synthesis and subsequent characterization is outlined below.

Figure 1: A typical experimental workflow for the synthesis and spectroscopic confirmation of N-Boc protected bromophenylethylamine isomers.

Spectroscopic Analysis of tert-Butyl (2-(4-bromophenyl)ethyl)carbamate (Para-Isomer)

The para-isomer is often the most common and is distinguished by the high degree of symmetry in its aromatic signals in NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of the 4-bromo isomer displays a set of characteristic, well-resolved signals. The symmetry of the para-substituted ring results in a classic AA'BB' system, which often appears as two distinct doublets.

-

Aromatic Region (δ 7.40-7.05 ppm): The protons on the phenyl ring are split into two signals, each integrating to 2H.

-

Protons ortho to Bromine (H-2', H-6'): These appear as a doublet around δ 7.39 ppm.

-

Protons meta to Bromine (H-3', H-5'): These appear as a doublet around δ 7.25 ppm.[5]

-

-

Aliphatic Chain (δ 3.40-2.70 ppm):

-

-CH₂-NH- (δ ~3.35 ppm): A quartet (or triplet of doublets) coupled to the adjacent -CH₂- group and the N-H proton.

-

Ar-CH₂- (δ ~2.75 ppm): A triplet coupled to the -CH₂-NH- protons.

-

-

Protecting Group:

-

-NH- (δ ~4.60 ppm): A broad singlet or triplet, which may exchange with D₂O.

-

-C(CH₃)₃ (δ ~1.44 ppm): A sharp singlet, integrating to 9H, which is a hallmark of the Boc group.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four signals for the aromatic carbons.

-

Aromatic Carbons (δ 139-115 ppm):

-

Aliphatic and Protecting Group Carbons:

-

C=O (Carbamate): δ ~155.9 ppm.

-

-C(CH₃)₃: δ ~79.5 ppm.

-

-CH₂-NH-: δ ~42.5 ppm.

-

Ar-CH₂-: δ ~35.5 ppm.

-

-C(CH₃)₃: δ ~28.4 ppm.

-

IR Spectroscopy & Mass Spectrometry

-

IR (cm⁻¹): Key vibrational bands include the N-H stretch (~3350 cm⁻¹), the strong carbamate C=O stretch (~1690 cm⁻¹), C-N stretching (~1170 cm⁻¹), and aromatic C-H bands.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). For C₁₃H₁₈BrNO₂, the expected [M+H]⁺ ions would be at m/z 300.0594 and 302.0573.

Spectroscopic Analysis of tert-Butyl (2-(3-bromophenyl)ethyl)carbamate (Meta-Isomer)

The meta-isomer lacks the symmetry of the para-isomer, leading to a more complex and distinct pattern in the aromatic region of its NMR spectra.

¹H NMR Spectroscopy

The aromatic region is the most informative for distinguishing the meta-isomer. All four aromatic protons are chemically non-equivalent and typically present as four separate signals.

-

Aromatic Region (δ 7.40-6.95 ppm):

-

H-2' (between Br and ethyl): Often a singlet or narrow triplet around δ 7.35 ppm.

-

H-6' (ortho to ethyl): A doublet around δ 7.15 ppm.

-

H-4' (para to ethyl): A doublet of doublets or triplet around δ 7.10 ppm.

-

H-5' (ortho to Br): A doublet of doublets around δ 7.05 ppm.

-

-

Aliphatic and Protecting Group Signals: The chemical shifts for the ethyl chain and Boc group protons are very similar to those of the para-isomer.

¹³C NMR Spectroscopy

The lack of symmetry results in six distinct signals for the six aromatic carbons.

-

Aromatic Carbons (δ 141-122 ppm):

-

C-Br: δ ~122.7 ppm.

-

Six unique signals corresponding to the other five aromatic carbons, providing a clear fingerprint for this isomer.

-

-

Aliphatic and Protecting Group Carbons: These signals will be at nearly identical positions to the para-isomer.

Spectroscopic Analysis of tert-Butyl (2-(2-bromophenyl)ethyl)carbamate (Ortho-Isomer)

The ortho-isomer's spectrum is influenced by the proximity of the bulky bromine atom to the ethyl side chain, which can lead to subtle shifts and potentially more complex coupling patterns compared to the other isomers.

¹H NMR Spectroscopy

Like the meta-isomer, the ortho-isomer displays four unique proton signals in the aromatic region.

-

Aromatic Region (δ 7.55-7.05 ppm): The signals are typically spread over a wider range.

-

One proton will be a doublet of doublets pushed downfield (ortho to Br), often around δ 7.50 ppm.

-

The other three protons will appear as a complex multiplet between δ 7.30 and 7.05 ppm.

-

-

Aliphatic Chain: The Ar-CH₂- protons may be shifted slightly downfield (~2.95 ppm) due to the steric and electronic influence of the adjacent bromine atom. The other aliphatic and Boc signals remain consistent.

¹³C NMR Spectroscopy

The spectrum will show six distinct aromatic carbon signals.

-

Aromatic Carbons (δ 140-124 ppm):

-

C-Br: δ ~124.5 ppm.

-

C-1' (ipso-C): Shifted to δ ~138.0 ppm.

-

The remaining four signals will have unique chemical shifts.

-

-

Aliphatic and Protecting Group Carbons: Largely unchanged from the other isomers.

Comparative Data Summary

The following tables summarize the key distinguishing spectroscopic features for each isomer, allowing for rapid comparison and identification.

Table 1: Comparative ¹H NMR Data (Aromatic Region, CDCl₃)

| Isomer | H-2' (ppm) | H-3' (ppm) | H-4' (ppm) | H-5' (ppm) | H-6' (ppm) | Appearance |

|---|---|---|---|---|---|---|

| Para | ~7.39 (d) | ~7.25 (d) | - | ~7.25 (d) | ~7.39 (d) | Symmetrical AA'BB' (two doublets) |

| Meta | ~7.35 (s) | - | ~7.10 (t) | ~7.05 (dd) | ~7.15 (d) | Four distinct, complex signals |

| Ortho | - | ~7.25 (m) | ~7.10 (m) | ~7.20 (m) | ~7.50 (dd) | Four distinct signals, one downfield |

Table 2: Key Differentiating ¹³C NMR Signals (Aromatic Region, CDCl₃)

| Isomer | Number of Ar-C Signals | C-Br Signal (δ, ppm) |

|---|---|---|

| Para | 4 | ~120.0 |

| Meta | 6 | ~122.7 |

| Ortho | 6 | ~124.5 |

Standard Experimental Protocols

Synthesis of tert-Butyl (2-(4-bromophenyl)ethyl)carbamate

-

To a solution of 2-(4-bromophenyl)ethylamine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added triethylamine (2.2 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimum amount of DCM is added dropwise.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure product.

NMR Sample Preparation

-

Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add tetramethylsilane (TMS) as an internal standard if required (modern spectrometers can reference the residual solvent peak).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer for optimal resolution.

Conclusion

The definitive characterization of N-Boc protected bromophenylethylamine isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose, with the number of signals and their splitting patterns in the aromatic region serving as unambiguous fingerprints for the para-, meta-, and ortho-isomers. This guide provides the foundational data and interpretive logic to empower researchers to confidently verify the structure and purity of these critical synthetic intermediates, ensuring the integrity and success of their drug discovery and development programs.

References

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to the Synthesis, Resolution, and Application of N-Boc-1-(4-bromophenyl)ethylamine Derivatives

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. Among these crucial intermediates, derivatives of 1-(4-bromophenyl)ethylamine, particularly the N-tert-butoxycarbonyl (N-Boc) protected form, have emerged as exceptionally versatile scaffolds. Their value stems from a combination of features: a stereogenic center at the benzylic position, an amine functionality that can be readily deprotected and derivatized, and a bromine-substituted aromatic ring that serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, chiral resolution, and strategic applications of N-Boc-1-(4-bromophenyl)ethylamine derivatives. Moving beyond simple protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower scientists in their synthetic endeavors. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability from the bench to scale-up operations.

Part 1: Synthesis of the Racemic Precursor: 1-(4-bromophenyl)ethylamine

The journey begins with the synthesis of the racemic amine, the direct precursor to the N-Boc protected target. The most common and cost-effective starting material is 4-bromoacetophenone. The synthetic sequence involves a two-step process: formation of an oxime followed by its reduction to the primary amine.

From Ketone to Oxime: A Classic Transformation

The conversion of 4-bromoacetophenone to its corresponding oxime is a robust and high-yielding reaction. The ketone is treated with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the HCl generated in situ.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethanone oxime [5]

-

To a round-bottomed flask, add 1-(4-bromophenyl)ethanone (1.0 equiv), hydroxylamine hydrochloride (2.1 equiv), and denatured ethanol.

-

Stir the suspension and add pyridine (1.85 equiv) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue to precipitate the product. Stir the resulting slurry for 1 hour.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford the oxime as a white solid.

Causality: Pyridine acts as a mild base to free the hydroxylamine from its hydrochloride salt, allowing it to react with the ketone. Ethanol is an effective solvent that dissolves the reactants at reflux temperature. The aqueous workup is sufficient to precipitate the relatively nonpolar oxime product while washing away the water-soluble pyridine hydrochloride and excess reagents.

Reduction to the Racemic Amine

The reduction of the oxime to 1-(4-bromophenyl)ethylamine can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup.

Experimental Protocol: Reduction of Oxime to Amine

-

In a hydrogenation vessel, dissolve the 1-(4-bromophenyl)ethanone oxime (1.0 equiv) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the racemic 1-(4-bromophenyl)ethylamine.

Causality: The palladium catalyst facilitates the addition of hydrogen across the C=N double bond of the oxime. Celite filtration is crucial for the complete and safe removal of the pyrophoric palladium catalyst.

Part 2: N-Boc Protection: Securing the Amine

With the racemic amine in hand, the next step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard procedure in peptide synthesis and small molecule drug discovery to render the amine nucleophilicity inert during subsequent synthetic manipulations, such as cross-coupling reactions.[6] The reaction is typically performed by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Experimental Protocol: N-Boc Protection

-

Dissolve racemic 1-(4-bromophenyl)ethylamine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 equiv) or aqueous sodium bicarbonate.

-

Cool the solution in an ice bath to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Perform an aqueous workup, washing the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly or purified by column chromatography on silica gel.

Causality: The base neutralizes the acidic byproducts of the reaction. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal protecting group.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol [7] |

| Purity (Typical) | >95% |

| ¹H NMR (CDCl₃, δ) | ~7.4 (d, 2H), ~7.2 (d, 2H), ~4.8 (m, 1H), ~1.4 (s, 9H), ~1.3 (d, 3H) |

| Yield (Typical) | >90% |

Part 3: Accessing Enantiopure Derivatives

For most pharmaceutical applications, a single enantiomer of a chiral compound is required.[1] There are two primary strategies to obtain enantiopure N-Boc-1-(4-bromophenyl)ethylamine: chiral resolution of the racemate or direct asymmetric synthesis.

Classical Chiral Resolution

Classical resolution is a time-tested method that involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[8] Due to their different physical properties, these salts can often be separated by fractional crystallization.

Key Chiral Resolving Agents for Amines: [8]

-

(+)- and (-)-Tartaric acid

-

(+)- and (-)-Dibenzoyltartaric acid

-

(+)- and (-)-Mandelic acid

-

(+)- and (-)-Camphorsulfonic acid

Experimental Protocol: Chiral Resolution Screening [8]

-

Screening: In parallel, dissolve small amounts of the racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile).

-

Add 0.5 molar equivalents of different chiral resolving agents to each solution.

-

Induce crystallization (e.g., by slow cooling, evaporation, or scratching).

-

Collect any resulting crystalline salts and analyze the enantiomeric excess (ee) of the amine after liberating it from the salt (by treatment with base).

-

Optimization: Once a promising salt-solvent combination is identified, optimize the stoichiometry (typically 0.5 to 1.0 equivalent of resolving agent) and crystallization conditions (temperature profile, concentration) to maximize yield and enantiopurity.

Enzymatic Kinetic Resolution

An alternative to classical resolution is enzymatic kinetic resolution, which utilizes the high stereoselectivity of enzymes, typically lipases.[9] In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the amine, leaving the other unreacted. The acylated and unreacted amines can then be easily separated.

Analysis of Enantiopurity: Chiral HPLC

The cornerstone of any work with chiral molecules is the ability to accurately determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10]

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating the enantiomers of 1-(4-bromophenyl)ethylamine and its derivatives.[9][10]

-

Mobile Phase: A mixture of hexane/isopropanol or other non-polar/polar solvent systems is typically used.

Part 4: Applications in Drug Discovery: The Power of the Bromine Handle

The true synthetic utility of N-Boc-1-(4-bromophenyl)ethylamine lies in the reactivity of the aryl bromide. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of diverse molecular libraries by forming new C-C, C-N, and C-O bonds.[2][3][4]

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[4][11] This is a powerful tool for building complex aniline derivatives, which are prevalent in pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond, creating biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug discovery.

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form aryl-alkyne structures, which can serve as versatile intermediates for further transformations.

The combination of these diversification strategies with the chiral ethylamine moiety allows for the rapid exploration of structure-activity relationships (SAR) around a privileged core, accelerating the drug discovery process.[12][]

Conclusion

N-Boc-1-(4-bromophenyl)ethylamine and its enantiopure forms represent more than just a chemical intermediate; they are a strategic asset in the synthesis of high-value molecules. Through robust and scalable synthetic routes, reliable methods for chiral resolution, and the versatile reactivity of the aryl bromide handle, these derivatives provide a powerful platform for innovation. This guide has detailed the critical experimental considerations and the underlying scientific principles necessary for researchers to confidently and effectively utilize these building blocks in their pursuit of the next generation of pharmaceuticals and fine chemicals.

References

-

ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available from: [Link]

-

Onyx Scientific. Chiral Resolution Screening. Available from: [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

-

ChemBK. N-Boc-2-(4-Bromo-Phenyl)-Ethylamine. Available from: [Link]

-

Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available from: [Link]

-

PubMed Central (PMC). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Available from: [Link]

-

White Rose eTheses Online. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

-

PubMed. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Available from: [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

-

ResearchGate. Catalytic asymmetric synthesis of 1,4-enynes. Available from: [Link]

-

ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available from: [Link]

-

RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

-

PubChem. p-Bromophenethylamine. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

-

PubMed Central (PMC). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Available from: [Link]

-

ResearchGate. N-(Boc L -alanine)allylamine | Request PDF. Available from: [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. calpaclab.com [calpaclab.com]

- 8. onyxipca.com [onyxipca.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Material safety data sheet for (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Abstract: This document provides a comprehensive technical overview of the safety, handling, and risk mitigation strategies for this compound. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer in-depth scientific context and practical, field-proven protocols. By explaining the causality behind safety procedures, this whitepaper aims to foster a culture of proactive safety and scientific integrity in the laboratory.

Introduction: A Key Chiral Building Block